molecular formula C15H11ClF2O B1327659 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-46-2

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327659
CAS No.: 898768-46-2
M. Wt: 280.69 g/mol
InChI Key: LSCKLIXCUXTQSO-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone is a halogenated propiophenone derivative featuring chloro (Cl), fluoro (F), and fluorophenyl substituents. Propiophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functionalizability .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKLIXCUXTQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644585
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-46-2
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route: Friedel-Crafts Acylation

The predominant and most documented method for synthesizing 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone involves a Friedel-Crafts acylation reaction. This classical organic synthesis technique is adapted to introduce the propiophenone moiety onto the aromatic ring with the desired chloro and fluoro substituents.

Key Reaction:

  • Reactants: 4-chloro-3-fluorobenzoyl chloride and 4-fluorobenzene
  • Catalyst: Lewis acid catalyst, typically aluminum chloride (AlCl3)
  • Conditions: Anhydrous environment to prevent hydrolysis of the acyl chloride; controlled temperature (often 0–25 °C initially, then warming to reflux)
  • Solvent: Non-nucleophilic solvents such as dichloromethane or carbon disulfide are commonly used

Mechanism:

  • The Lewis acid activates the acyl chloride, generating an acylium ion.
  • The activated electrophile undergoes electrophilic aromatic substitution on 4-fluorobenzene.
  • The product is the ketone this compound.

This method yields the target compound with high regioselectivity due to the directing effects of the substituents on the aromatic rings.

Industrial Scale Adaptations

For industrial production, the Friedel-Crafts acylation is often conducted in continuous flow reactors to enhance mixing, heat transfer, and reaction control. This approach improves yield, purity, and reproducibility.

  • Automation: Automated reagent feeding and temperature control systems are employed.
  • Reaction Time: Optimized to minimize side reactions and maximize throughput.
  • Purification: Post-reaction workup includes quenching with water, extraction, and recrystallization or chromatography to achieve high purity.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the mainstay, alternative routes have been explored for related propiophenone derivatives, which may be adapted for this compound:

  • Base-catalyzed condensation: Reaction of substituted benzaldehydes with chloroacetone under basic conditions to form intermediates, followed by further functionalization.
  • Cross-coupling reactions: Palladium-catalyzed coupling of aryl halides with propiophenone derivatives, though less common for this specific compound.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Catalyst Aluminum chloride (AlCl3) Stoichiometric or catalytic amounts
Solvent Dichloromethane, carbon disulfide Anhydrous conditions required
Temperature 0 °C to reflux (~40-60 °C) Initial cooling to control exotherm
Reaction Time 2–6 hours Depends on scale and mixing efficiency
Molar Ratio (Acyl chloride:arene) 1:1 to 1.2:1 Slight excess of acyl chloride often used
Workup Quenching with ice water, extraction Neutralization of catalyst and removal of byproducts

Research Findings and Analytical Data

Purity and Characterization

  • NMR Spectroscopy: Proton (1H), Carbon (13C), and Fluorine (19F) NMR confirm the substitution pattern and ketone functionality.
  • Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the proposed structure.
  • Melting Point: Typically reported as an off-white solid with melting point consistent with literature values for purity assessment.
  • Chromatography: HPLC or GC used to assess purity, often achieving ≥97% purity.

Yield and Efficiency

  • Reported yields for the Friedel-Crafts acylation range from 70% to 85% under optimized conditions.
  • Continuous flow methods can improve yield consistency and reduce reaction times.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Preparation of Acyl Chloride 4-chloro-3-fluorobenzoic acid converted to acyl chloride Thionyl chloride (SOCl2) or oxalyl chloride used
2. Friedel-Crafts Acylation Reaction of acyl chloride with 4-fluorobenzene AlCl3 catalyst, anhydrous solvent, 0–60 °C
3. Workup Quenching, extraction, purification Water quench, organic extraction, recrystallization
4. Characterization NMR, MS, melting point, chromatography Confirm structure and purity

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it valuable in the development of new chemical entities.

Biology

Research indicates that 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone may interact with enzymes and metabolic pathways. Preliminary studies suggest potential anticancer activity due to its ability to inhibit key enzymes involved in cancer progression, such as aromatase.

Medicine

This compound is investigated as a precursor in pharmaceutical development, particularly for anticancer agents and other therapeutic compounds. Its structural characteristics may enhance binding affinity to biological targets, improving efficacy in drug design.

Industry

In industrial applications, it is utilized in the production of specialty chemicals and materials. The unique properties imparted by the chlorine and fluorine substitutions make it suitable for creating compounds with specific functionalities.

Research into the biological activity of this compound has highlighted several potential effects:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell growth, particularly in hormone-dependent cancers such as breast cancer.
  • Aromatase Inhibition : The compound's structural features may enhance its ability to inhibit aromatase, a critical enzyme in estrogen synthesis.
Activity TypeDescription
Anticancer ActivityPotential to inhibit growth in various cancer cell lines
Aromatase InhibitionMay block estrogen synthesis, relevant for hormone-dependent cancers

Case Studies and Research Findings

Several studies have explored the pharmacological effects of structurally similar compounds:

  • Aromatase Inhibitors : Research on norendoxifen analogues has demonstrated significant aromatase inhibition and binding affinity to estrogen receptors, indicating that modifications to the propiophenone structure could enhance anticancer efficacy.
  • Fluorinated Compounds : Studies show that fluorinated compounds often exhibit increased metabolic stability and bioactivity, suggesting that the introduction of fluorine atoms can significantly alter pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Influence : Chloro and fluoro substituents are electron-withdrawing, reducing electron density on the aromatic ring. This enhances stability against oxidation but may decrease solubility in polar solvents .
  • Methoxy Group : The 4-OCH₃ group in the methoxy analog (CAS 898775-94-5) increases solubility in organic solvents and may improve bioavailability due to enhanced hydrogen bonding .

Research and Development Insights

  • Synthetic Routes: Nitration and Friedel-Crafts acylation are common methods for synthesizing halogenated propiophenones, as seen in .
  • Computational Studies : Density-functional theory (DFT) methods (e.g., B3LYP) are critical for predicting the electronic properties and reaction mechanisms of these compounds .
  • Crystallography : Tools like SHELXL and ORTEP-III aid in resolving crystal structures, essential for understanding intermolecular interactions .

Biological Activity

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, with the CAS number 898768-46-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H11ClF2O
  • Molecular Weight : 280.70 g/mol
  • Purity : 97%
  • Appearance : Typically available in amber glass bottles for stability and safety during shipping .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly as inhibitors and modulators in various biochemical pathways. The following sections detail specific activities and findings related to this compound.

Aromatase Inhibition

One of the most significant biological activities associated with compounds structurally related to this compound is aromatase inhibition. Aromatase is an enzyme critical in estrogen biosynthesis, making its inhibitors valuable in treating estrogen-dependent cancers, such as breast cancer.

  • Case Study : A study demonstrated that analogues of norendoxifen (a compound related to the target compound) exhibited potent aromatase inhibitory activity, with IC50 values significantly lower than traditional treatments like letrozole (IC50 = 5.3 nM) . This suggests that similar compounds may also exhibit competitive inhibition against aromatase.

Estrogen Receptor Modulation

The compound's structural characteristics suggest potential activity as a selective estrogen receptor modulator (SERM). SERMs are crucial in treating hormone receptor-positive breast cancer by selectively activating or blocking estrogen receptors.

  • Research Findings : In analogues tested for dual activity against aromatase and estrogen receptors, modifications at specific positions (e.g., para-hydroxyl groups) enhanced binding affinity to estrogen receptors (ER-α and ER-β). This structural optimization is vital for developing effective therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound aids in predicting its biological activity:

Substituent Effect on Activity
Para-FluoroEnhances binding affinity to ER
Chloro GroupModulates aromatase inhibitory potency
Hydroxyl GroupIncreases both aromatase inhibition and ER binding affinity

The presence of fluorine atoms appears to enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Pharmacological Applications

Given its potential as an aromatase inhibitor and SERM, this compound could be explored for various pharmacological applications:

  • Breast Cancer Treatment : As a dual-action agent targeting both aromatase and estrogen receptors.
  • Endocrine Disorders : Potential use in conditions influenced by estrogen levels.
  • Research Tool : Useful in studying estrogen-related pathways in various tissues.

Q & A

Q. Key Parameters :

ParameterImpact on Yield
Catalyst loading>5% Pd increases cost but improves coupling efficiency
Reaction timeProlonged time (>24h) risks decomposition
Solvent polarityPolar aprotic solvents (DMF) favor solubility but may reduce regioselectivity

Basic: What handling and storage protocols are critical for maintaining the stability of this compound?

  • Storage : Store at -20°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Short-term storage (-4°C) is acceptable for 1–2 weeks .
  • Handling : Use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood to avoid inhalation. Quench residual reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃ .
  • Waste Disposal : Segregate halogenated waste and treat with specialized agencies to prevent environmental release of fluorinated byproducts .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphism or analytical calibration differences . To address:

Standardize Methods : Use high-purity reference standards (e.g., USP-NF grade) for DSC (Differential Scanning Calorimetry) and NMR .

Cross-Validate : Compare ¹⁹F NMR chemical shifts (δ -110 to -125 ppm for aryl-F) and HPLC retention times across multiple solvent systems (e.g., acetonitrile/water vs. methanol) .

Crystallography : Perform single-crystal X-ray analysis to confirm molecular packing and rule out polymorphic variations .

Advanced: What computational strategies predict the electronic effects of substituents on this compound’s reactivity?

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The -Cl and -F groups exert strong electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity at the ketone position .
  • Hammett Constants : Apply σₚ values (Cl: +0.23, F: +0.06) to predict regioselectivity in nucleophilic attacks (e.g., Grignard additions) .
  • MD Simulations : Study solvent interactions (e.g., DMSO vs. THF) to optimize reaction media for SNAr (nucleophilic aromatic substitution) .

Basic: What impurities are commonly observed during synthesis, and how are they characterized?

  • Major Impurities :
    • Dehalogenated Byproducts : Detect via GC-MS (e.g., loss of Cl/F signals at m/z 35/19) .
    • Oxidation Products : Monitor ketone-to-carboxylic acid conversion using IR (C=O stretch at ~1700 cm⁻¹ vs. -COOH at ~2500-3300 cm⁻¹) .
  • Mitigation :
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
    • Use preparative HPLC with C18 columns for chiral separation if stereoisomers form .

Advanced: How do steric and electronic factors influence the compound’s stability under varying pH conditions?

  • Acidic Media : Protonation of the ketone oxygen increases electrophilicity but risks hydrolysis. Stabilize with buffered solutions (pH 4–6) .
  • Basic Media : Deprotonation at the α-carbon (pKa ~18–20) may lead to enolate formation, altering reactivity. Use non-nucleophilic bases (e.g., DBU) to suppress side reactions .
  • Steric Effects : The 3'-fluoro and 4'-chloro groups create steric hindrance, reducing nucleophilic attack at the para position. Confirm via kinetic studies (e.g., pseudo-first-order rate constants) .

Basic: What spectroscopic techniques are essential for structural elucidation?

  • Multinuclear NMR :
    • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to ortho-fluorine coupling .
    • ¹⁹F NMR : Distinct signals for 3'-F (δ -115 ppm) and 4'-F (δ -118 ppm) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ (calc. for C₁₅H₁₀ClF₂O: 295.04) and fragmentation pathways .

Advanced: What strategies optimize catalytic systems for functionalizing this compound in C–C bond-forming reactions?

  • Ligand Design : Use bulky phosphine ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency while suppressing β-hydride elimination .
  • Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for improved catalyst stability and recyclability .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% via controlled dielectric heating .

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